

Solubility and stability of Trimethaphan Camsylate

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Compound of Interest		
Compound Name:	Trimethaphan Camsylate	
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An In-depth Technical Guide on the Solubility and Stability of **Trimethaphan Camsylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethaphan camsylate, sold under the trade name Arfonad, is a short-acting, competitive ganglionic blocking agent.[1][2] It functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia, thereby blocking both the sympathetic and parasympathetic nervous systems.[1] This sympatholytic and parasympatholytic effect leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertensive emergencies and for inducing controlled hypotension during surgery.[1][3][4][5]

Chemically, it is the (S)-camphorsulfonate salt of trimethaphan.[4][6] As a sulfonium compound, it carries a positive charge which prevents it from crossing the blood-brain barrier, limiting its effects to the peripheral nervous system.[1][2] This guide provides a comprehensive overview of the solubility and stability characteristics of **Trimethaphan Camsylate**, presents detailed experimental protocols for their determination, and visualizes key pathways and workflows.

Solubility Profile

Trimethaphan camsylate is described as white crystals or a white, crystalline powder with a bitter taste and a slight odor.[4] Its solubility is a critical parameter for formulation development, particularly for its intravenous route of administration.



Qualitative and Quantitative Solubility Data

The solubility of **Trimethaphan Camsylate** has been reported in various solvents. The camsilate salt form is utilized to improve properties such as water solubility.[2] The compound is generally soluble in water and alcohol, but only slightly soluble in acetone and ether.[4][7] A 1% aqueous solution of **Trimethaphan Camsylate** has a pH between 5.0 and 6.0.[4][7]

Solvent	Solubility Description	Quantitative Value	Reference
Water	Soluble	1 gram dissolves in < 5 mL	[3][7]
Predicted Solubility	0.00197 mg/mL (ALOGPS)	[8]	
Alcohol	Soluble	1 gram dissolves in < 2 mL	[3][7]
Acetone	Slightly Soluble	-	[4][7]
Ether	Slightly Soluble	-	[4][7]
DMSO	Soluble	-	[9]

Stability Profile

The stability of **Trimethaphan Camsylate** is crucial for determining its shelf-life and appropriate storage conditions. Stability studies evaluate the effect of environmental factors like temperature, humidity, and light on the quality of the drug substance.[10][11]

Storage and Stability Data

Trimethaphan camsylate injection is recommended to be stored under refrigerated conditions. However, it exhibits stability for a limited period at room temperature. The brief duration of its pharmacological action is not due to inactivation by plasma cholinesterase.[12]



Condition	Duration	Stability Notes	Reference
Refrigerated Storage (2-8 °C)	Long-term	Recommended storage for injection.	[3]
Short-term Storage (0-4 °C)	Days to weeks	Recommended for the solid powder.	[9]
Long-term Storage (-20 °C)	Months to years	Recommended for the solid powder.	[9]
Room Temperature (up to 25 °C)	14 days	Stable after removal from refrigeration.	[3]
Ambient Shipping	A few weeks	Stable enough for ordinary shipping.	[9]

Degradation Pathways

Specific degradation pathways for **Trimethaphan Camsylate** are not extensively detailed in the reviewed literature. However, forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, thermal stress) are standard practice to identify potential degradation products and pathways for pharmaceutical compounds.[13][14] For **Trimethaphan Camsylate**, hydrolysis and photolysis would be key pathways to investigate, given its structure and intended sterile solution formulation.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of solubility and stability.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[15][16]

Objective: To determine the saturated concentration of **Trimethaphan Camsylate** in a specific solvent system at a controlled temperature.



Materials:

- Trimethaphan Camsylate powder
- Solvent of interest (e.g., purified water, phosphate buffer pH 7.4)
- Shaking incubator or orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.45 μm PTFE syringe filters)
- Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
- Vials or flasks

Procedure:

- Preparation: Add an excess amount of Trimethaphan Camsylate powder to a flask containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is achieved.
- Equilibration: Seal the flask and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[15] The time required to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until a plateau is reached.[16]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the
 undissolved solid from the saturated solution. This can be achieved by centrifugation
 followed by careful removal of the supernatant, or by filtering the solution through a lowbinding membrane filter.
- Quantification: Dilute the clear, saturated filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical method.
- Analysis: Measure the concentration of Trimethaphan Camsylate in the diluted sample using a validated, stability-indicating analytical method like HPLC or UV-Vis spectroscopy.



• Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[16]

Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the drug substance.[13] This helps in developing stability-indicating analytical methods.

Objective: To investigate the degradation of **Trimethaphan Camsylate** under various stress conditions.

Materials:

- Trimethaphan Camsylate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- · Calibrated photostability chamber
- Calibrated oven
- Validated stability-indicating HPLC method

Procedure:

- Solution Preparation: Prepare solutions of **Trimethaphan Camsylate** in a suitable solvent (e.g., water or a water/acetonitrile mixture).
- Acid and Base Hydrolysis:
 - To separate aliquots of the drug solution, add HCl (e.g., to a final concentration of 0.1 N) and NaOH (e.g., to 0.1 N).
 - Store the samples at a controlled temperature (e.g., 60 °C) for a defined period.



- At specified time points, withdraw samples, neutralize them, and dilute for analysis.
- Oxidative Degradation:
 - Add hydrogen peroxide (e.g., 3%) to an aliquot of the drug solution.
 - Store the sample at room temperature and protect it from light.
 - Withdraw samples at defined time points and dilute for analysis.
- Thermal Degradation:
 - Expose solid Trimethaphan Camsylate powder and a solution of the drug to elevated temperatures (e.g., 60-80 °C) in a calibrated oven.
 - Analyze samples at specified time points.
- Photostability Testing:
 - Expose solid drug powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
 - Keep control samples protected from light.
 - Analyze both exposed and control samples.
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
 The method should be capable of separating the intact drug from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Mechanism of Action: Ganglionic Blockade

Trimethaphan Camsylate acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChR) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neurotransmission.





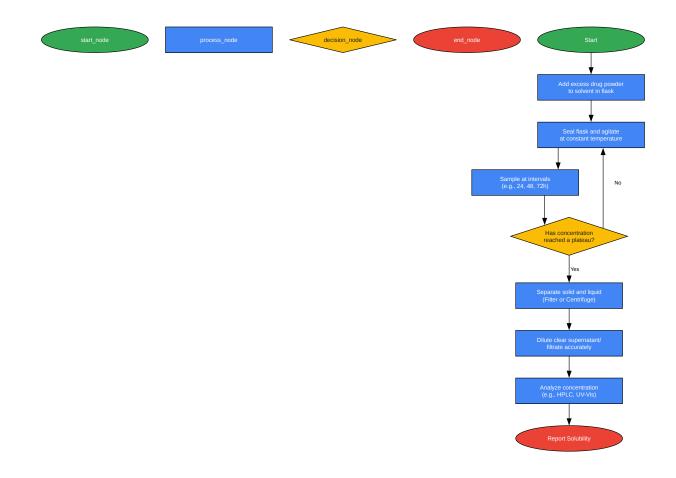
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Caption: Mechanism of ganglionic blockade by Trimethaphan Camsylate.

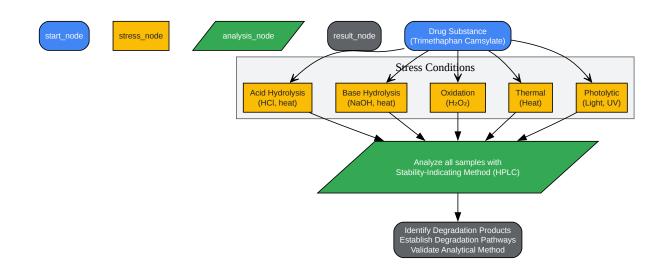
Experimental Workflow: Shake-Flask Solubility Assay

The following diagram illustrates the key steps in determining the equilibrium solubility of a compound using the shake-flask method.









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